

# Application Note: Quantification of Rilpivirine in Cerebrospinal Fluid using a Deuterated Internal Standard

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## Compound of Interest

Compound Name: (Z)-Rilpivirine-d4

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## Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for understanding its central nervous system (CNS) penetration and efficacy in viral reservoirs. This application note provides a detailed protocol for the quantification of Rilpivirine in human CSF using a stable isotope-labeled internal standard, such as **(Z)-Rilpivirine-d4**, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the preferred method to correct for matrix effects and variations in sample processing and instrument response.[2][3]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the bioanalytical method, based on validated procedures for Rilpivirine quantification in biological matrices.

Table 1: LC-MS/MS Method Parameters

Parameter	Recommended Value
Linearity Range	1 - 2000 ng/mL[4]
Lower Limit of Quantification (LLOQ)	1 ng/mL[4]
Inter-day Precision (%CV)	< 15%
Intra-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$ ( $\pm 20\%$ at LLOQ)[4]
Internal Standard	(Z)-Rilpivirine-d4 (or other deuterated analogs like Rilpivirine-d6)[3][5][6]

Table 2: Mass Spectrometry Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Rilpivirine	367.2	224.0[4]
Rilpivirine-d4 (Internal Standard)	372.2	225.0[4]

## Experimental Protocols

This section details the materials and methods for the quantification of Rilpivirine in CSF.

### Materials and Reagents

- Rilpivirine reference standard
- **(Z)-Rilpivirine-d4** internal standard
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid

- Ammonium formate
- Ultrapure water
- Human cerebrospinal fluid (drug-free)
- Polypropylene tubes

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]
- C18 reversed-phase column (e.g., Acquity BEH C18, 50 × 2.1 mm, 1.7 μm)[4]

## Preparation of Solutions

- Stock Solutions (1 mg/mL):
  - Accurately weigh and dissolve the Rilpivirine reference standard in methanol to obtain a concentration of 1 mg/mL.
  - Prepare the **(Z)-Rilpivirine-d4** internal standard (IS) stock solution in the same manner.
- Working Solutions:
  - Prepare serial dilutions of the Rilpivirine stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
  - Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution.

## Sample Preparation (Protein Precipitation)

- Label polypropylene tubes for calibration standards, QCs, and unknown CSF samples.

- Add 50 µL of the appropriate Rilpivirine working solution (for calibration and QC samples) or blank matrix (for unknown samples) to the tubes.
- Add 100 µL of CSF to each tube.
- Add 20 µL of the internal standard working solution to all tubes except for the blank matrix control.
- To precipitate proteins, add 200 µL of cold acetonitrile to each tube.<sup>[7]</sup>
- Vortex mix for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

## LC-MS/MS Analysis

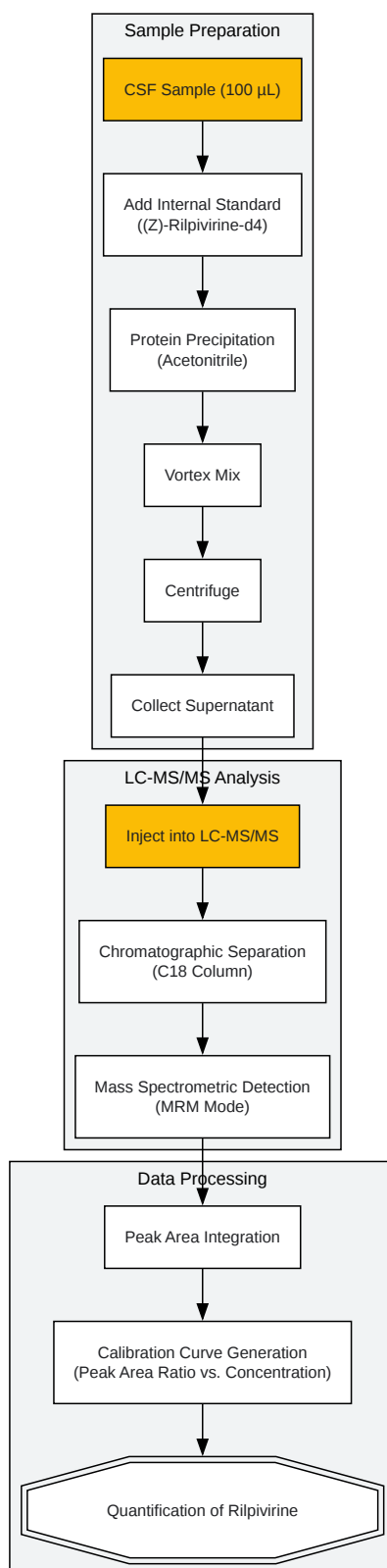
- Chromatographic Conditions:
  - Column: Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)<sup>[4]</sup>
  - Column Temperature: 55°C<sup>[4]</sup>
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: Acetonitrile
  - Flow Rate: 0.75 mL/min<sup>[4]</sup>
  - Injection Volume: 10 µL
  - Gradient Elution:
    - Start with 95% Mobile Phase A.
    - Linearly decrease to 5% Mobile Phase A over 2 minutes.
    - Hold at 5% Mobile Phase A for 1 minute.

- Return to 95% Mobile Phase A and re-equilibrate for 2 minutes.
- Mass Spectrometric Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Monitoring Mode: Multiple Reaction Monitoring (MRM)
  - Transitions:
    - Rilpivirine:  $m/z$  367.2  $\rightarrow$  224.0[4]
    - **(Z)-Rilpivirine-d4**:  $m/z$  372.2  $\rightarrow$  225.0[4]

## Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Rilpivirine to the internal standard against the nominal concentration of the calibration standards.
- Apply a linear, weighted ( $1/x^2$ ) regression analysis to the calibration curve.
- Quantify Rilpivirine concentrations in the QC and unknown samples using the regression equation from the calibration curve.

## Workflow Diagram



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Caption: Experimental workflow for Rilpivirine quantification in CSF.

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